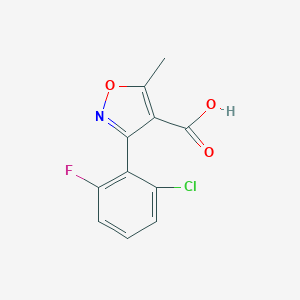

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

説明

特性

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIPZLFZMOQHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192430 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3919-74-2 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3919-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88X8VS7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, the nitrile oxide is generated in situ from a suitable precursor, such as a chloro-fluoro-substituted benzaldehyde oxime.

-

Carboxylation: : The isoxazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

化学反応の分析

Types of Reactions

-

Substitution Reactions: : The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

-

Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

-

Nucleophilic Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

-

Oxidation: : Potassium permanganate in aqueous or acidic conditions.

-

Reduction: : Lithium aluminum hydride in anhydrous ether.

Major Products

-

Substitution Products: : Depending on the nucleophile used, products can include amines, ethers, or thiols.

-

Oxidation Products: : Oxidized derivatives such as carboxylic acids or ketones.

-

Reduction Products: : Reduced derivatives such as alcohols or alkanes.

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of isoxazole compounds, including 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, exhibit antibacterial properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoxazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of isoxazole derivatives have been explored in various studies. For instance, a recent investigation found that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases . This property could be particularly beneficial in developing therapies for conditions like rheumatoid arthritis or chronic inflammatory diseases.

Neurological Research

Isoxazole compounds are also being studied for their neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . Further research is needed to fully understand the mechanisms involved.

Case Studies

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. According to safety data sheets, the compound can cause skin irritation and serious eye irritation upon contact, emphasizing the need for appropriate handling measures in laboratory settings .

作用機序

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous isoxazole derivatives:

生物活性

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, also known by its CAS number 3919-74-2, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications.

- Molecular Formula : C₁₁H₇ClFNO₃

- Molecular Weight : 255.63 g/mol

- Melting Point : 201–203 °C

- IUPAC Name : 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

- SMILES Notation : CC1=C(C(=O)O)C(=NO1)C1=C(F)C=CC=C1Cl

The compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Its structure suggests potential inhibition of certain enzymes or receptors involved in disease pathways. The presence of the isoxazole ring is known to contribute to its pharmacological properties, particularly in modulating inflammatory responses and inhibiting bacterial growth.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate cytokine production and inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

| Study | Findings |

|---|---|

| Antibacterial Efficacy | A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. |

| Anti-inflammatory Properties | Research published in Pharmacology Reports highlighted that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation, suggesting a potential therapeutic role in chronic inflammatory diseases. |

| Toxicology Assessment | Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical studies conducted on rodents. |

Q & A

Q. What are the key steps and reaction conditions for synthesizing 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?

The synthesis involves a multi-step process:

Chlorination : 2-Chloro-6-fluorobenzaldoxime is chlorinated to form a hydroxamoyl chloride intermediate.

Condensation : The intermediate reacts with methyl acetoacetate in methanolic sodium hydroxide to yield the ester derivative.

Hydrolysis : The ester is hydrolyzed under hot alkaline conditions to produce the carboxylic acid.

Acid Chloride Formation (optional): Treatment with thionyl chloride converts the acid to its reactive acid chloride for further derivatization .

Critical parameters include temperature control during chlorination (to avoid side reactions) and pH optimization during hydrolysis. The final product is typically purified via recrystallization .

Q. What analytical techniques are recommended for structural characterization of this compound?

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL or ORTEP-III, which provide bond lengths, angles, and torsion angles critical for confirming regiochemistry .

- NMR Spectroscopy : Use H and C NMR to verify the substitution pattern on the phenyl ring and the methyl/isoxazole groups. For example, the fluorine atom at the 6-position causes distinct splitting patterns in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClFNO, MW 255.63) and fragmentation patterns .

Q. How is this compound utilized as a precursor in β-lactam antibiotic synthesis?

It serves as the side-chain carboxylic acid in flucloxacillin, a penicillin derivative. The acid is coupled with 6-aminopenicillanic acid (6-APA) via amide bond formation using carbodiimide-based coupling agents. The reaction requires anhydrous conditions to prevent hydrolysis of the β-lactam ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (160°C vs. 206–207°C)?

The melting point variation may arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) exhibit distinct thermal properties.

- Purity : Impurities like unreacted starting materials or byproducts (e.g., ester intermediates) lower the observed MP.

- Methodology : Differential Scanning Calorimetry (DSC) under controlled heating rates is preferred over traditional capillary methods for accuracy .

Researchers should report synthesis conditions, purification methods, and analytical data (e.g., HPLC purity >98%) to contextualize MP values .

Q. What challenges arise in quantifying this compound as a pharmaceutical impurity, and how are they addressed?

As a degradation product or synthetic impurity in flucloxacillin, quantification requires:

- HPLC Method Development : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30) and UV detection at 220 nm.

- Calibration Standards : Prepare impurity D (EP) reference material (CAS 3919-74-2) at concentrations of 0.1–1.0 μg/mL.

- Validation : Assess linearity (R > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines .

Q. What crystallographic software tools are optimal for modeling this compound’s structure, and what limitations exist?

- SHELX Suite : Robust for small-molecule refinement but requires high-quality diffraction data (resolution < 1.0 Å). Challenges include modeling disorder in the chloro-fluorophenyl group .

- ORTEP-III : Useful for visualizing thermal ellipsoids and validating geometric parameters against Cambridge Structural Database (CSD) entries .

- Limitations : Low-resolution data may necessitate constraints on bond lengths/angles, introducing subjectivity.

Q. How does the electronic nature of the chloro-fluorophenyl group influence reactivity in further derivatization?

- Electron-Withdrawing Effects : The -Cl and -F substituents reduce electron density on the phenyl ring, directing electrophilic substitution to the para position relative to the isoxazole.

- Acid Chloride Reactivity : The carbonyl group undergoes nucleophilic acyl substitution with amines (e.g., to form amides) or alcohols (esters), but competing hydrolysis requires anhydrous conditions .

Q. What strategies mitigate side reactions during coupling with 6-aminopenicillanic acid?

- Activation : Use N,N’-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to stabilize the active ester intermediate.

- Solvent Choice : Anhydrous dichloromethane or DMF minimizes hydrolysis.

- Monitoring : Track reaction progress via TLC (R = 0.5 in ethyl acetate/hexane 1:1) or LC-MS to detect unreacted 6-APA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。